molecular formula C11H9N3S2 B5569909 2-[(1,3-thiazol-4-ylmethyl)thio]-1H-benzimidazole CAS No. 92590-01-7

2-[(1,3-thiazol-4-ylmethyl)thio]-1H-benzimidazole

Cat. No. B5569909
CAS RN: 92590-01-7
M. Wt: 247.3 g/mol
InChI Key: GQTBJJZJMACYFC-UHFFFAOYSA-N
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Description

2-[(1,3-thiazol-4-ylmethyl)thio]-1H-benzimidazole is a chemical compound that has been the focus of various studies due to its interesting molecular structure and potential chemical properties. This compound belongs to the class of benzimidazoles, which are known for their diverse applications in chemistry and biology.

Synthesis Analysis

The synthesis of benzimidazole derivatives, including compounds similar to 2-[(1,3-thiazol-4-ylmethyl)thio]-1H-benzimidazole, often involves oxidative cyclization processes. For instance, Naresh, Kant, and Narender (2014) reported the formation of new benzimidazole derivatives through molecular iodine-mediated oxidative cyclization, forming new C-N and S-N bonds at ambient temperature (Naresh, Kant, & Narender, 2014).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is a key area of interest. Inkaya (2018) conducted a comprehensive study on the structure of a benzo[d] thiazole derivative, utilizing various spectroscopic methods and X-ray diffraction, providing insights into the molecular geometry and electronic properties of such compounds (Inkaya, 2018).

Chemical Reactions and Properties

The chemical reactivity of benzimidazole derivatives includes forming various new compounds through reactions such as sulfanyl acetylamino thiazoles synthesis. Kaplancıklı et al. (2004) synthesized benzimidazole derivatives by reacting 4-substituted-2-(chloroacetylamino)thiazoles with benzoxazole/benzimidazole-2-thioles (Kaplancıklı, Turan-Zitouni, Revial, & Guven, 2004).

Physical Properties Analysis

The physical properties of benzimidazole compounds, such as thermal behavior, can be studied using methods like TG/DTA thermogram, as shown by Kuş et al. (2008), who analyzed the physical properties of novel benzimidazole derivatives (Kuş, Ayhan-Kılcıgil, Özbey, Kaynak, Kaya, Çoban, & Can‐Eke, 2008).

Chemical Properties Analysis

Benzimidazole compounds often exhibit interesting chemical properties, such as antimicrobial activities. The study by Krapivin et al. (1992) is an example, where they investigated the reaction of benzimidazolylmethylthiuronium salts with carboxylic acid anhydrides, leading to the formation of 5-(2-benzimidazolyl)thiazoles with notable chemical properties (Krapivin, Usova, Zavodnik, & Kul'nevich, 1992).

Scientific Research Applications

Antioxidant Properties

Research has demonstrated the synthesis of benzimidazole derivatives, including 2-[(1,3-thiazol-4-ylmethyl)thio]-1H-benzimidazole, showing significant in vitro effects on rat liver microsomal lipid peroxidation levels. The most active compound among these derivatives exhibited a higher inhibition rate than butylated hydroxytoluene (BHT), indicating its potential as a potent antioxidant agent (Kuş et al., 2004).

Anticancer Activity

A series of thiabendazole-derived 1,2,3-triazole compounds were synthesized and evaluated for their in vitro antiproliferative activity against various human cancer cell lines. These compounds, related to 2-[(1,3-thiazol-4-ylmethyl)thio]-1H-benzimidazole, showed significant activity, with one compound exhibiting promising results across all tested cell lines, suggesting potential as chemotherapeutic agents (El Bourakadi et al., 2020).

Angiotensin II Receptor Antagonistic Activities

Research into benzimidazole derivatives bearing acidic heterocycles has shown that these compounds, including structures related to 2-[(1,3-thiazol-4-ylmethyl)thio]-1H-benzimidazole, possess angiotensin II receptor antagonistic activities. These activities were measured both in vitro and in vivo, suggesting their use in developing treatments for conditions like hypertension (Kohara et al., 1996).

Future Directions

Thiazole compounds have been the subject of extensive research due to their diverse biological activities. Future research may focus on the design and development of new thiazole derivatives with improved efficacy and lesser side effects .

properties

IUPAC Name

4-(1H-benzimidazol-2-ylsulfanylmethyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3S2/c1-2-4-10-9(3-1)13-11(14-10)16-6-8-5-15-7-12-8/h1-5,7H,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTBJJZJMACYFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351442
Record name 1H-Benzimidazole, 2-[(4-thiazolylmethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Benzimidazole, 2-[(4-thiazolylmethyl)thio]-

CAS RN

92590-01-7
Record name 1H-Benzimidazole, 2-[(4-thiazolylmethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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